
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate is a chemical compound with the molecular formula C8H16BrClO5P. It is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of bromo, chloro, and diethoxyphosphoryl groups attached to an acetate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bromo(chloro)(diethoxyphosphoryl)acetate typically involves the reaction of ethyl bromoacetate with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the diethoxyphosphoryl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.
Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, forming ethyl diethoxyphosphoryl acetate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates or phosphonic esters.
Oxidation: Phosphonic acids or esters.
Reduction: Ethyl diethoxyphosphoryl acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonic acids.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Wirkmechanismus
The mechanism of action of ethyl bromo(chloro)(diethoxyphosphoryl)acetate involves its reactivity with nucleophiles and electrophiles. The bromo and chloro groups act as leaving groups, facilitating nucleophilic substitution reactions. The diethoxyphosphoryl group can participate in coordination with metal ions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate can be compared with other similar compounds such as:
Ethyl bromoacetate: Lacks the diethoxyphosphoryl group, making it less versatile in certain reactions.
Ethyl chloroacetate: Similar to ethyl bromoacetate but with a chloro group instead of a bromo group.
Diethyl phosphite: Contains the diethoxyphosphoryl group but lacks the acetate backbone.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
101834-90-6 |
|---|---|
Molekularformel |
C8H15BrClO5P |
Molekulargewicht |
337.53 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-chloro-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C8H15BrClO5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
IMPABOMWLNEFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


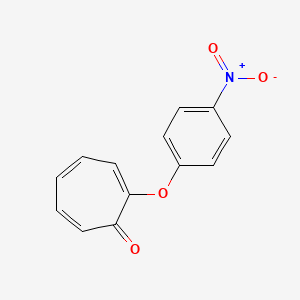
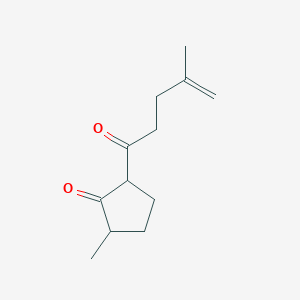
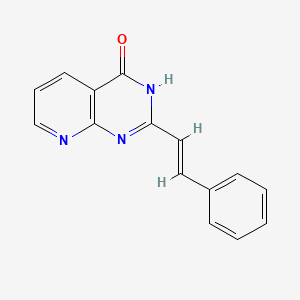
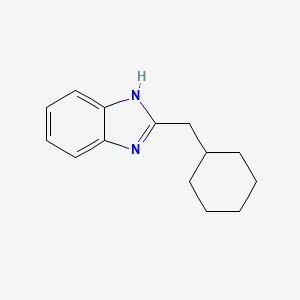

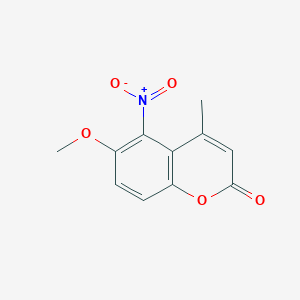
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
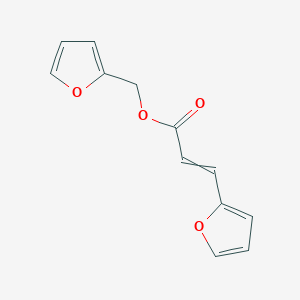
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

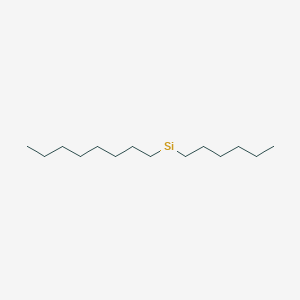
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)


